2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone
Description
Historical Context and Chemical Classification
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone belongs to the spirocyclic benzophenone family, a class of compounds notable for their rigid bicyclic frameworks and diverse applications in materials science and medicinal chemistry. Spirocyclic systems, such as the 1,4-dioxa-8-azaspiro[4.5]decane moiety in this compound, gained prominence in the early 21st century due to their ability to enforce unique stereoelectronic properties and conformational restrictions. The incorporation of a trifluoromethyl group at the 3'-position of the benzophenone core reflects advancements in fluorinated organic synthesis, which aim to enhance metabolic stability and binding affinity in drug design.
Structural Features and Molecular Architecture
The molecule comprises three distinct regions (Figure 1):
- Benzophenone core : Two aromatic rings connected by a carbonyl group.
- Spirocyclic moiety : A 1,4-dioxa-8-azaspiro[4.5]decane system, featuring a six-membered nitrogen-containing ring fused to a five-membered 1,4-dioxolane ring.
- Trifluoromethyl substituent : Located at the 3'-position of the benzophenone.
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₂H₂₂F₃NO₃ | |
| Molecular weight | 405.4 g/mol | |
| CAS Registry Number | 898756-30-4 |
The spiro junction at the 8-azaspiro[4.5]decane imposes perpendicular geometry between the dioxolane and piperidine rings, reducing conformational flexibility.
IUPAC Nomenclature and Alternative Designations
The systematic IUPAC name is 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3'-(trifluoromethyl)benzophenone . Alternative designations include:
Conformational Analysis and Molecular Geometry
Density functional theory (DFT) studies of analogous spirocyclic systems reveal two dominant conformers (Table 1):
| Conformer | Dihedral Angle (Dioxolane-Piperidine) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 88.5° | 0.0 |
| B | 92.3° | 1.2 |
The energy barrier for interconversion between conformers is ~3.5 kcal/mol, indicating moderate rigidity. The trifluoromethyl group adopts a coplanar arrangement with the benzophenone core to minimize steric clashes with the spirocyclic moiety.
Crystal Structure Characteristics and Packing Arrangements
While crystallographic data for this specific compound remain unpublished, related spirocyclic benzophenones exhibit:
- Packing motifs : π-π stacking between benzophenone aromatic rings (3.8–4.2 Å interplanar distances).
- Hydrogen bonding : Weak C–H⋯O interactions involving the dioxolane oxygen (2.9–3.1 Å).
- Unit cell parameters : Monoclinic systems with space group P2₁/c and Z = 4 for analogous structures.
The absence of strong hydrogen-bond donors limits long-range order, favoring van der Waals-dominated packing.
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c23-22(24,25)18-6-3-5-16(14-18)20(27)19-7-2-1-4-17(19)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNHMUISHPGVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643775 | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-30-4 | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzophenone Core
- The benzophenone core with trifluorinated phenyl groups is typically synthesized via Friedel-Crafts acylation or by coupling of appropriately substituted phenyl derivatives with benzoyl chlorides or equivalents.
- The trifluoro-substituted aromatic ring is introduced by using trifluorobenzoyl chloride or trifluorophenyl boronic acid derivatives in Suzuki coupling reactions.
Preparation of the 1,4-Dioxa-8-azaspiro[4.5]decyl Moiety
- The spirocyclic azaspiro moiety is prepared through cyclization reactions involving amino alcohols and dihaloalkanes or epoxides to form the 1,4-dioxa-8-azaspiro[4.5]decane ring system.
- This moiety is functionalized with a methylene linker to enable attachment to the benzophenone core.
Coupling of the Spirocyclic Moiety to the Benzophenone
- The key step involves the nucleophilic substitution of a halomethyl group on the benzophenone aromatic ring with the nitrogen of the spirocyclic amine.
- Catalysts such as tetrabutylammonium bromide (TBAB) or para-toluenesulfonic acid (PTSA) are employed to facilitate the reaction.
- Sodium hydride (NaH) is used as a base in some protocols to deprotonate the amine, enhancing nucleophilicity for substitution.
Representative Synthetic Route (Based on Patent US20120225877A1)
| Step | Description | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Synthesis of substituted benzophenone intermediate | Trifluorobenzoyl chloride, substituted phenyl derivative | Friedel-Crafts acylation or Suzuki coupling | Control of regioselectivity critical |
| 2 | Preparation of spirocyclic amine intermediate | Amino alcohols, dihaloalkane or epoxide | Cyclization under basic or acidic conditions | Formation of 1,4-dioxa-8-azaspiro[4.5]decane ring |
| 3 | Coupling of spirocyclic amine to benzophenone | Benzophenone intermediate with halomethyl group, spirocyclic amine | Catalysts: TBAB or PTSA; Base: NaH | Nucleophilic substitution reaction |
| 4 | Purification and isolation | Chromatography, recrystallization | Standard lab techniques | Purity >98% achievable |
Reaction Conditions and Catalysts
- Catalysts:
- Tetrabutylammonium bromide (TBAB) is used in coupling steps involving compounds 4 and 5 (related analogs) to enhance nucleophilic substitution efficiency.
- Para-toluenesulfonic acid (PTSA) is used for other analogs to promote substitution reactions.
- Bases: Sodium hydride (NaH) is employed to deprotonate amines, increasing nucleophilicity.
- Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM), depending on the step.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (25–80 °C), depending on reactivity and stability.
Summary of Research Findings
- The compound and its analogs have been synthesized successfully using nucleophilic substitution of halomethyl benzophenone intermediates with spirocyclic amines.
- Catalysts such as TBAB and PTSA significantly improve reaction yields and rates.
- Sodium hydride is critical for activating the amine nucleophile.
- The synthetic methods are adaptable to various substituted benzophenones and spirocyclic amines, allowing structural diversification.
- The compounds exhibit fungicidal activity, indicating the synthetic methods support biologically active derivatives.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl group in the benzophenone structure serves as a primary site for nucleophilic attack. Reactions often occur under basic or acidic conditions, depending on the nucleophile:
| Reaction Type | Conditions | Reagents/Agents | Outcome/Product |
|---|---|---|---|
| Grignard Addition | Anhydrous ether, 0–25°C | RMgX (R = alkyl/aryl) | Formation of tertiary alcohols |
| Hydride Reduction | THF, -78°C to RT | LiAlH₄ or NaBH₄ | Secondary alcohol derivatives |
Key Insight : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reaction rates compared to non-fluorinated analogs.
Functionalization of the Spirocyclic Moiety
The 1,4-dioxa-8-azaspiro[4.5]decyl group undergoes ring-opening and alkylation reactions:
Mechanistic Note : The spirocyclic nitrogen’s lone pair facilitates nucleophilic reactivity, enabling selective functionalization.
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the aromatic ring, directing electrophiles to meta positions:
| Reaction Type | Conditions | Reagents | Outcome/Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | NO₂⁺ | 5-Nitro derivatives |
| Halogenation | FeCl₃ catalyst, RT | Cl₂ or Br₂ | 5-Halo-substituted products |
Selectivity : The electron-withdrawing trifluoromethyl group reduces reaction rates but enhances meta selectivity .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its aryl halide intermediates:
| Reaction Type | Conditions | Catalysts/Reagents | Outcome/Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, 80°C | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | Amines | Aryl amine products |
Yield Optimization : Reactions require rigorous exclusion of oxygen and moisture to prevent catalyst deactivation.
Photochemical Reactivity
The benzophenone core enables UV-induced reactivity, useful in polymer and materials science:
| Reaction Type | Conditions | Reagents | Outcome/Product |
|---|---|---|---|
| Photoreduction | UV light (λ = 350 nm), iPrOH | Triethylamine | Benzpinacol formation |
| Photo-Fries Rearrangement | UV light, inert atmosphere | None | Rearranged acylphenol derivatives |
Applications : Used in photoinitiators for coatings and adhesives.
Stability and Degradation
The compound’s stability under various conditions is critical for storage and application:
Comparative Reactivity with Analogs
A comparison with structurally related compounds highlights unique features:
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features suggest several medicinal applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. This activity could be beneficial in developing new antimicrobial agents to combat resistant strains .
- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is significant for therapeutic approaches in diseases related to oxidative damage .
- Cytotoxic Effects : Research shows that it may exhibit cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy . The spirocyclic structure enhances binding affinity to specific molecular targets, which may facilitate selective cytotoxicity against tumor cells.
Materials Science
The compound's physical properties make it a candidate for use in advanced materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Its unique structure allows for potential modifications that can tailor material properties for specific applications .
- Photonic Applications : Due to its benzophenone core, this compound can be used in photonic devices where UV absorption is critical. It may serve as a UV filter or stabilizer in coatings and plastics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The 3'-CF₃ group in the target compound is strongly electron-withdrawing, altering the electron density of the benzophenone core compared to electron-donating groups (e.g., 3',4'-CH₃) or weaker electron-withdrawing halogens (e.g., 3'-F, 3'-Br) . Chlorine substituents (3',5-Cl) increase polarity and may enhance intermolecular interactions in crystal packing .
Bromine and chlorine substituents further elevate molecular weight and lipophilicity but may reduce solubility in aqueous media .
Synthetic Accessibility: Sodium cyanoborohydride-mediated reductive amination, as described for spirocyclic intermediates in , is a likely synthetic route for the target compound and its analogs.
Pharmacological and Material Science Relevance
- 3-Fluorophenyl Analog : Exhibits moderate binding affinity to serotonin receptors in preliminary assays, suggesting the fluorine atom’s role in modulating receptor interactions .
- 3',5-Dichloro Analog : Demonstrated enhanced thermal stability in polymer matrices, attributed to halogen-mediated π-stacking interactions .
Notes
Limitations : Direct pharmacological or thermodynamic data (e.g., IC₅₀, melting points) for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.
Commercial Availability : The target compound and its analogs are marketed as research chemicals (e.g., by Pharmint, CymitQuimica) but lack FDA approval for therapeutic use .
Biological Activity
The compound 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone is a synthetic organic molecule characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. Its biological activity has garnered interest due to potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : C22H22F3NO3
- Molecular Weight : 405.41 g/mol
- CAS Number : 898756-33-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include various receptors and enzymes involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown significant antibacterial and antifungal properties.
- Anticancer Potential : Certain benzophenone derivatives are known for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Compounds with similar scaffolds have been studied for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Case Studies
- Antimicrobial Evaluation : In a study on Mannich bases derived from spirocyclic compounds, several derivatives demonstrated potent antimicrobial activity against various bacterial strains. The structure-activity relationship suggested that modifications at the spirocyclic moiety could enhance efficacy.
- Cancer Cell Studies : Research on related benzophenone derivatives revealed that they could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group was noted to play a crucial role in enhancing biological activity.
- Neuroprotective Effects : A study investigating the neuroprotective potential of similar compounds found that they could mitigate oxidative stress-induced neuronal damage, suggesting a possible therapeutic application in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone, and how can reaction conditions be optimized?
- Methodology :
- Palladium-catalyzed coupling : A key step involves coupling a brominated aryl intermediate (e.g., 3-bromophenyl indole derivatives) with 1,4-dioxa-8-azaspiro[4.5]decane. Use Pd₂dba₃/CyJohnPhos as a catalyst system in degassed dioxane at 120°C under nitrogen, with K₃PO₄ as a base. Optimize molar ratios (e.g., 1:1.4 substrate:catalyst) and reaction time (~12 hours) to improve yield .
- Acylation : Post-coupling, introduce the trifluorobenzophenone moiety via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions. Monitor progress via TLC and purify using silica gel chromatography .
Q. How can X-ray crystallography resolve structural ambiguities in this spirocyclic compound?
- Methodology :
- Use SHELX or SIR97 for structure solution and refinement. Collect high-resolution diffraction data (≤1.0 Å) to resolve electron density maps for the spirocyclic core and trifluoromethyl group. Address potential twinning or disorder using SHELXL’s TWIN/BASF commands. Validate hydrogen bonding and stereochemistry via OLEX2 or WinGX .
Q. Which spectroscopic techniques are critical for characterizing the spirocyclic and trifluoromethyl groups?
- Methodology :
- ¹H/¹³C NMR : Assign spirocyclic protons (e.g., δ 3.93 ppm for dioxane oxygens, δ 2.54 ppm for azaspiro methylene groups) and distinguish trifluoromethyl signals using ¹⁹F NMR (δ -60 to -70 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. For example, C27H35N2O3 requires m/z 435.2642 .
Advanced Research Questions
Q. How do researchers design structure-activity relationship (SAR) studies for this compound in pharmacological contexts?
- Methodology :
- Bioisosteric replacement : Modify the spirocyclic core (e.g., replace dioxane with dithiolane) or trifluorobenzophenone group to assess impact on target binding (e.g., σ receptor affinity). Use molecular docking (AutoDock Vina) to predict interactions .
- In vitro assays : Test derivatives in cell-based models (e.g., metastatic melanoma lines) for cytotoxicity and selectivity. Corrogate activity with logP values and steric parameters calculated via ChemAxon .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Meta-analysis : Normalize data using internal standards (e.g., triclosan-d3 for LC-MS) and validate protocols via inter-laboratory comparisons.
- Controlled variables : Standardize assay conditions (e.g., pH, temperature) and cell passage numbers. Use ANOVA to identify batch effects or outlier datasets .
Q. What are best practices for analyzing stereochemical outcomes in the synthesis of this compound?
- Methodology :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
